Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Substrates of ERK2 in Mammalian Cells
Abstract
Extracellular signal-regulated kinase 2 (ERK2), also known as Mitogen-Activated Protein Kinase 1 (MAPK1), is a critical serine/threonine kinase that functions as the terminal effector in the canonical Ras-Raf-MEK-ERK signaling pathway.[1][2][3] This cascade is integral to the regulation of a vast array of cellular processes, including proliferation, differentiation, survival, and migration.[4][5] The dysregulation of the ERK pathway is a hallmark of many human cancers, making its components, particularly ERK2, prime targets for therapeutic intervention.[6][7] A comprehensive understanding of the proteins phosphorylated by ERK2—its substrates—is paramount for elucidating its biological functions and for the development of targeted therapies. This document provides a detailed overview of known ERK2 substrates, the experimental methodologies used for their identification and validation, and a summary of their functional roles.
The MAPK/ERK2 Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling module that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, culminating in a cellular response.[3] The cascade begins with the activation of a receptor tyrosine kinase, leading to the activation of the small GTPase Ras. Ras then recruits and activates a MAP kinase kinase kinase (MAP3K), typically a member of the Raf family. Raf, in turn, phosphorylates and activates the dual-specificity MAP kinase kinases MEK1 and MEK2. Finally, MEK1/2 phosphorylate ERK2 on specific threonine and tyrosine residues (Thr185 and Tyr187 in human ERK2), leading to its full activation.[4][6][8] Activated ERK2 can then phosphorylate a multitude of substrates in both the cytoplasm and the nucleus.[5]
Caption: The canonical Ras-Raf-MEK-ERK2 signaling cascade.
Known Substrates of ERK2
ERK2 phosphorylates a vast number of proteins, estimated to be over 600, involved in diverse cellular functions.[5] Substrate recognition is highly specific, often mediated by docking domains on the substrate that bind to ERK2 at sites distinct from the active site. These include the D-domain (or D-site) and the F-site (or DEF-domain for "docking site for ERK, F-X-F-P").[6][9] The phosphorylation itself typically occurs on serine or threonine residues followed by a proline (the S/T-P motif).[9][10]
Curated List of Validated ERK2 Substrates
The following table summarizes a selection of well-characterized and recently discovered direct substrates of ERK2 in mammalian cells, identified through various high-throughput and biochemical methods.[1][9][11][12]
| Substrate Protein | Gene Name | Cellular Function / Process | Phosphorylation Site(s) |
| ETV3 | ETV3 | Transcriptional Regulation | Multiple Serine Residues |
| EDD | UBR5 | Ubiquitin Ligase Activity | Not specified |
| Tpr | TPR | Nuclear Pore Complex Component | Thr2110, Thr2131, Ser2149 |
| RSK1 | RPS6KA1 | Signal Transduction, Kinase Activity | Not specified |
| ELK1 | ELK1 | Transcription Factor | Not specified |
| c-Fos | FOS | Transcription Factor | Not specified |
| ATF2 | ATF2 | Transcription Factor | Thr71 |
| Nab2 | NAB2 | Transcriptional Regulation | Not specified |
| Foxk1 | FOXK1 | Transcriptional Regulation | Not specified |
| Dlgap5/HURP | DLGAP5 | Spindle Assembly, Mitosis | Not specified |
| IRS2 | IRS2 | Insulin Receptor Signaling | Ser308, Thr349, Ser577 |
| GIGYF2 | GIGYF2 | GRB10-Interacting Protein | Ser986 |
| GLI2 | GLI2 | Hedgehog Signaling Pathway | Ser285 |
| STMN1 | STMN1 | Cytoskeletal Regulation | Not specified |
| EIF4EBP1 | EIF4EBP1 | Regulation of Translation | Not specified |
| BAD | BAD | Regulation of Apoptosis | Not specified |
Quantitative Analysis of ERK2-Substrate Interactions
The binding affinity between ERK2 and its substrates can be influenced by the activation state of the kinase. Surface Plasmon Resonance (SPR) has been used to quantify these interactions, providing dissociation constants (KD) that are crucial for understanding the dynamics of the signaling network.
| Substrate | ERK2 State | Dissociation Constant (KD) | Reference |
| RSK-1 | Inactive (Unphosphorylated) | 1.1 ± 0.2 µM | [13] |
| RSK-1 | Active (Phosphorylated) | 1.2 ± 0.1 µM | [13] |
| c-Fos | Inactive (Unphosphorylated) | 1.8 ± 0.3 µM | [13] |
| c-Fos | Active (Phosphorylated) | 1.5 ± 0.2 µM | [13] |
| ELK-1 | Inactive (Unphosphorylated) | 0.2 ± 0.1 µM | [13] |
| ELK-1 | Active (Phosphorylated) | 8.8 ± 2.6 µM | [13] |
| Stathmin | Inactive (Unphosphorylated) | 1.6 ± 0.3 µM | [13] |
| Stathmin | Active (Phosphorylated) | No Binding Detected | [13] |
Experimental Methodologies for Substrate Identification
Identifying the direct substrates of a specific kinase from the complex cellular milieu is a significant challenge.[9][14] Several powerful techniques have been developed and optimized for the large-scale discovery and validation of ERK2 substrates.
Chemical Genetics: Analog-Sensitive Kinase Approach
A highly specific method for identifying direct kinase substrates involves engineering an "analog-sensitive" (AS) kinase.[9][11] For ERK2, a single bulky residue in the ATP-binding pocket (Glutamine 103) is mutated to a smaller one (Glycine), creating AS-ERK2 (Q103G).[11][15] This engineered kinase can uniquely utilize bulky ATP analogs (e.g., N6-phenethyl-ATPγS) that are not recognized by wild-type kinases.[9] This allows for the specific labeling of direct substrates in a complex protein mixture like a cell lysate.
Caption: Workflow for ERK2 substrate discovery using the AS-ERK2 method.
Protocol: Substrate Identification using Analog-Sensitive ERK2 [9]
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Cell Culture: Stably express wild-type (WT) ERK2 and analog-sensitive (AS) ERK2 in separate cell populations. For quantitative analysis, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Grow AS-ERK2 cells in "heavy" media (13C6, 15N2-lysine and 13C6-arginine) and WT-ERK2 cells in corresponding "light" media.
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Cell Lysis: Harvest cells and prepare native cell lysates under conditions that preserve kinase activity and protein complexes.
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In Vitro Kinase Reaction: Incubate the cell lysates with a bulky N6-substituted ATPγS analog. Only the AS-ERK2 will efficiently transfer the thiophosphate group to its direct substrates.
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Sample Preparation for MS: Combine the "heavy" and "light" lysates. Alkylate the thiophosphorylated peptides with iodoacetyl-agarose beads to covalently capture them. Digest the entire proteome with trypsin.
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Enrichment: Vigorously wash the beads to remove non-thiophosphorylated peptides. Elute the captured phosphopeptides.
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Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify peptides and phosphorylation sites. Direct substrates of AS-ERK2 will exhibit a high heavy/light SILAC ratio, distinguishing them from the background of non-specific interactions.
Quantitative Phosphoproteomics
This approach identifies ERK2-dependent phosphorylation events in intact cells by measuring changes in the phosphoproteome upon inhibition of the ERK pathway.[12][16][17]
Protocol: MEK/ERK Inhibitor-based Phosphoproteomics [12][16]
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Cell Treatment: Culture mammalian cells (often KRAS-mutant cancer cell lines with high basal ERK activity) and treat with a highly selective MEK inhibitor (e.g., U0126, Cobimetinib) or ERK inhibitor (e.g., SCH772984) for a defined period (e.g., 1-24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Labeling (Optional): For multiplexed quantification, label the peptide samples from different conditions with isobaric tags, such as Tandem Mass Tags (TMT).
-
Phosphopeptide Enrichment: Incubate the pooled peptide mixture with titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads to enrich for phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of thousands of phosphopeptides across the different treatment conditions. Phosphosites whose abundance significantly decreases upon MEK/ERK inhibition are considered candidate downstream targets of the ERK pathway.
In Vitro Kinase Assay
This classic biochemical assay is the gold standard for confirming that a protein is a direct substrate of a kinase.
Protocol: Radiometric In Vitro ERK2 Kinase Assay [8][13]
-
Reagents:
-
Active ERK2 kinase (recombinant).
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Purified putative substrate protein (e.g., GST-fusion protein).
-
Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP Mix: Cold ATP plus [γ-32P]ATP.
-
-
Reaction Setup: In a microcentrifuge tube, combine the active ERK2, the substrate protein, and kinase buffer.
-
Initiation: Start the reaction by adding the ATP mix.
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Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
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Termination: Stop the reaction by adding SDS-PAGE loading buffer.
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Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film. A radioactive band at the molecular weight of the substrate protein confirms direct phosphorylation by ERK2.
Functional Landscape of the ERK2 Substrate Network
The substrates of ERK2 are involved in nearly every major aspect of cell biology. Their phosphorylation by ERK2 creates a complex and pleiotropic signaling network that coordinates the cellular response to mitogenic stimuli.
Caption: Functional classification of representative ERK2 substrates.
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Regulation of Transcription: A primary role of ERK2 is to regulate gene expression. Upon translocation to the nucleus, ERK2 phosphorylates and modulates the activity of numerous transcription factors, such as ELK1, c-Fos, ETV3, and ATF2.[1][9][18]
-
Control of Translation: ERK2 signaling enhances protein synthesis by phosphorylating components of the translational machinery, including regulators like EIF4EBP1.[1]
-
Cytoskeletal Rearrangement: ERK2 influences cell shape, adhesion, and motility by phosphorylating cytoskeletal proteins and their regulators, such as Stathmin (STMN1) and Tau (MAPT).[1]
-
Regulation of Apoptosis: The pathway plays a complex, often pro-survival role by phosphorylating key apoptosis regulators like BAD and Caspase-9 (CASP9), thereby inhibiting cell death.[1]
-
Crosstalk with Other Pathways: ERK2 substrates often include components of other major signaling pathways, such as the insulin signaling pathway (IRS2) and the Hedgehog pathway (GLI2), creating an intricate signaling crosstalk.[9]
Conclusion
The identification of ERK2 substrates is fundamental to understanding the breadth and complexity of MAPK signaling. The advent of sophisticated chemical genetic and quantitative phosphoproteomic techniques has led to a rapid expansion of the known ERK2 "substratome."[9][12][16] This in-depth knowledge provides researchers and drug development professionals with a more detailed map of the ERK2 network, revealing a multitude of nodes that could be targeted for therapeutic intervention in cancer and other diseases driven by aberrant ERK signaling. Future work will continue to uncover new substrates, quantify the dynamics of their phosphorylation, and elucidate their precise roles in health and disease.
References
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